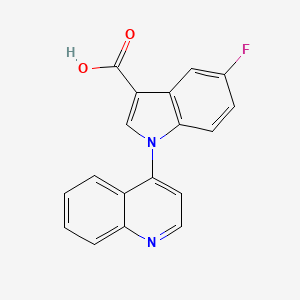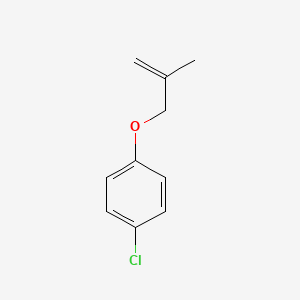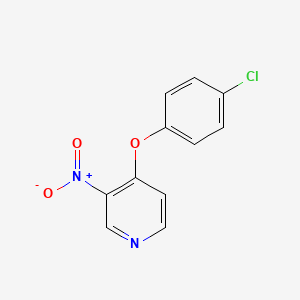![molecular formula C7H13NO2 B8572727 6,10-dioxa-2-azaspiro[4.5]decane](/img/structure/B8572727.png)
6,10-dioxa-2-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-dioxa-2-azaspiro[4.5]decane is a chemical compound with the molecular formula C7H13NO2. It is also known as 4-Piperidone ethylene acetal. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is commonly used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,10-dioxa-2-azaspiro[4.5]decane can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis modules can also streamline the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6,10-dioxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is employed in the development of radioligands for imaging studies, particularly in the context of receptor binding assays.
Wirkmechanismus
The mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, when used as a radioligand, it binds to sigma-1 receptors with high affinity, allowing for the visualization of receptor distribution in biological tissues. The binding affinity and selectivity of the compound are crucial for its effectiveness in imaging studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms within the ring system.
1,3-Dioxa-8-azaspiro[4.5]decane: Another related compound with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
6,10-dioxa-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various reagents and its high binding affinity for certain receptors make it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
6,10-dioxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(10-5-1)2-3-8-6-7/h8H,1-6H2 |
InChI-Schlüssel |
JKGCAQYNUWOSSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCNC2)OC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


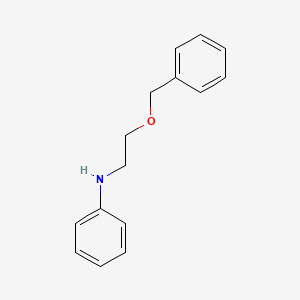
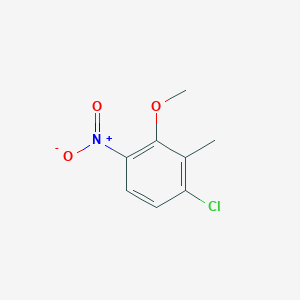
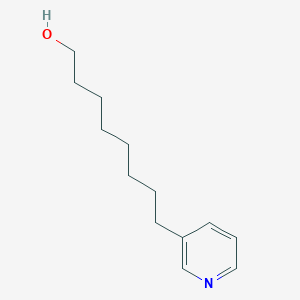
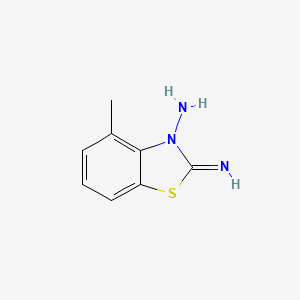
![6-(1H-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8572678.png)
![1-[3-(4-Fluorophenoxy)propyl]piperidine-4-carboxamide](/img/structure/B8572679.png)


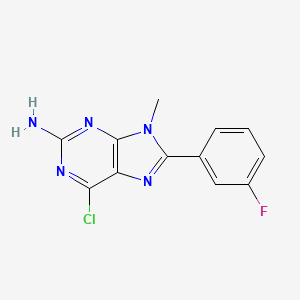
![Benzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one](/img/structure/B8572703.png)
